molecular formula C31H42N4O6S B2715137 cIAP1 ligand 1

cIAP1 ligand 1

Numéro de catalogue: B2715137
Poids moléculaire: 598.8 g/mol
Clé InChI: SPXBMEKMIPOEMC-LQGLAIQGSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

cIAP1 ligand 1: is a compound that interacts with the cellular inhibitor of apoptosis protein 1 (cIAP1). This protein is part of the inhibitor of apoptosis protein family, which plays a crucial role in regulating cell death and survival. cIAP1 is involved in various cellular processes, including the regulation of apoptosis, cell cycle, and intracellular signal transduction .

Mécanisme D'action

Target of Action

The primary target of cIAP1 ligand 1 is the cellular inhibitor of apoptosis 1 (cIAP1), a cell signaling regulator of the IAP family . cIAP1 is expressed in almost all tissues and is found in the cytoplasm, membrane, and/or nucleus of cells . It plays a crucial role in enabling cells to rapidly adapt to changing environmental conditions or intra- or extracellular stresses .

Mode of Action

This compound interacts with its target, cIAP1, through its E3-ubiquitin ligase activity . This interaction allows this compound to activate intracellular signaling pathways, modify signal transduction pathways by changing protein-protein interaction networks, and stop signal transduction by promoting the degradation of critical components of signaling pathways .

Biochemical Pathways

This compound affects several biochemical pathways. Primarily, it regulates innate immunity by controlling signaling pathways mediated by the tumor necrosis factor receptor superfamily (TNFRs), some cytokine receptors, and pattern recognition-receptors (PRRs) . Additionally, this compound has been involved in the regulation of cell migration and in the control of transcriptional programs .

Pharmacokinetics

The pharmacokinetics of this compound have been studied in human clinical trials. It exhibited linear pharmacokinetics over the dose range (0.049 to 1.48 mg/kg) tested . The mean plasma clearance in humans was 9 ± 3 mL/min/kg, and the volume of distribution was 0.6 ± 0.2 L/kg .

Result of Action

The molecular and cellular effects of this compound’s action are significant. It has been found to promote degradation of cIAP1, induce activation of caspase-3/7, and lead to decreased viability of breast cancer cells without affecting normal mammary epithelial cells . Furthermore, it has been shown to have a central role in regulating NF-kB signaling and programmed cell death through the ubiquitylation of key components of TNF receptor complexes .

Action Environment

The action of this compound is influenced by various environmental factors. For instance, apoptotic stimuli can induce nuclear export of cIAP1, which is blocked by a chemical caspase inhibitor . Moreover, in dividing cells, cIAP1 is released into the cytosol early in mitosis, then reaccumulated in the nucleus in late anaphase and in telophase . These findings suggest that the cellular environment and cell cycle stage can significantly influence the action, efficacy, and stability of this compound.

Analyse Biochimique

Biochemical Properties

cIAP1 ligand 1 interacts with various enzymes, proteins, and other biomolecules. It has the ability to activate intracellular signaling pathways, modify signal transduction pathways by changing protein-protein interaction networks, and stop signal transduction by promoting the degradation of critical components of signaling pathways .

Cellular Effects

This compound has significant effects on various types of cells and cellular processes. It regulates innate immunity by controlling signaling pathways mediated by tumor necrosis factor receptor superfamily (TNFRs), some cytokine receptors, and pattern recognition-receptors (PRRs) . It also influences cell function, including any impact on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

At the molecular level, this compound exerts its effects through its E3-ubiquitine ligase activity . It modifies signal transduction pathways by changing protein-protein interaction networks and stops signal transduction by promoting the degradation of critical components of signaling pathways .

Temporal Effects in Laboratory Settings

It is known that this compound is involved in the regulation of cell migration and in the control of transcriptional programs .

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with several enzymes and cofactors, and can affect metabolic flux or metabolite levels .

Subcellular Localization

This compound localizes almost exclusively to nuclei in cells . Apoptotic stimuli induce nuclear export of cIAP1, which is blocked by a chemical caspase inhibitor . In dividing cells, this compound is released into the cytosol early in mitosis, then reaccumulates in nuclei in late anaphase and in telophase .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: : The preparation of cIAP1 ligand 1 involves several steps. One common method includes the use of dimethyl sulfoxide (DMSO), polyethylene glycol 300 (PEG300), and Tween 80. The process involves mixing these reagents in specific proportions and clarifying the solution at each step .

Industrial Production Methods: : Industrial production of this compound typically follows similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, ensuring that the compound is produced in sufficient quantities for research and therapeutic applications.

Analyse Des Réactions Chimiques

Types of Reactions: : cIAP1 ligand 1 undergoes various chemical reactions, including ubiquitination, which is a process where ubiquitin proteins are attached to a substrate protein. This reaction is crucial for the regulation of protein degradation within cells .

Common Reagents and Conditions: : The ubiquitination process involves the use of E3 ubiquitin ligase, which facilitates the transfer of ubiquitin to the target protein. This reaction typically occurs under physiological conditions within the cell .

Major Products Formed: : The primary product of the ubiquitination reaction involving this compound is the ubiquitinated form of the target protein, which is then recognized and degraded by the proteasome .

Applications De Recherche Scientifique

cIAP1 in Cancer Therapy

Recent research has focused on the role of cIAP1 in cancer therapy, particularly regarding its potential as a target for novel treatments:

  • Gastric Cancer : In gastric cancer cells, downregulation of cIAP1 has been linked to increased sensitivity to TRAIL (TNF-related apoptosis-inducing ligand), suggesting that targeting cIAP1 could enhance TRAIL-induced apoptosis . The study demonstrated that silencing cIAP1 expression sensitizes liver cancer cells to TRAIL by promoting its degradation through caspase activity.
  • Endocrine Tumors : Another study highlighted the protective role of cIAP1 against ER stress-induced apoptosis in pancreatic β-cells. By preventing the accumulation of CHOP, cIAP1 helps maintain cell viability under stress conditions, presenting a potential therapeutic target for type 2 diabetes management .

cIAP1 Ligands as Therapeutic Agents

The development of small molecules that mimic or inhibit cIAP1 has opened avenues for targeted therapies:

  • SNIPER Technology : SNIPERs (specific and non-genetic inhibitors of apoptosis protein) have been designed to induce degradation of cIAP1 along with other IAPs. These compounds have shown promise in preclinical models by enhancing the efficacy of existing chemotherapeutics .
  • UBE2N-Catalyzed Degradation : Research indicates that UBE2N can promote the degradation of cIAP1 through K63-linked ubiquitination, leading to increased apoptosis in cancer cells. This mechanism highlights a potential pathway for developing drugs that could selectively target and degrade cIAP1 in malignant cells .

Data Tables

Application AreaMechanismKey Findings
Cancer TherapyUbiquitinationTargeting cIAP1 enhances TRAIL sensitivity in gastric cancer
Endocrine DisordersER Stress ProtectioncIAP1 prevents CHOP accumulation; protects β-cells from lipotoxicity
Drug DevelopmentSNIPER TechnologyInduces degradation of multiple IAPs including cIAP1
Ubiquitin PathwaysUBE2N InteractionPromotes K63-linked ubiquitination leading to apoptosis

Comparaison Avec Des Composés Similaires

Similar Compounds: : Other compounds similar to cIAP1 ligand 1 include cellular inhibitor of apoptosis protein 2 (cIAP2) ligands and X-linked inhibitor of apoptosis protein (XIAP) ligands. These compounds also target proteins involved in the regulation of apoptosis and protein degradation .

Uniqueness: : this compound is unique in its specific targeting of cIAP1, which plays a distinct role in the regulation of apoptosis and cell survival. Unlike cIAP2 and XIAP ligands, this compound has a specific affinity for cIAP1, making it a valuable tool for studying the unique functions of this protein .

Activité Biologique

cIAP1 (cellular inhibitor of apoptosis protein 1) is a member of the IAP family, which plays a significant role in regulating apoptosis, cell proliferation, and survival pathways. The biological activity of cIAP1 ligand 1, particularly in the context of cancer biology and cellular stress responses, has garnered considerable attention in recent research. This article consolidates findings from various studies to elucidate the mechanisms through which this compound exerts its biological effects.

Mechanistic Insights into cIAP1 Functionality

E3 Ubiquitin Ligase Activity
cIAP1 functions as an E3 ubiquitin ligase, facilitating the ubiquitination and subsequent degradation of pro-apoptotic proteins such as C/EBP homologous protein (CHOP). This process is crucial for cellular survival under endoplasmic reticulum (ER) stress conditions, particularly in pancreatic β-cells. Studies have demonstrated that cIAP1 promotes the ubiquitination of CHOP, thereby mitigating ER stress-induced apoptosis and enhancing cell viability under lipotoxic conditions .

Role in Cancer Cell Survival
In various cancer types, including gallbladder cancer (GBC), cIAP1 has been shown to promote cell proliferation and migration while inhibiting apoptosis. The presence of cIAP1 allows GBC cells to survive tumor necrosis factor-alpha (TNF-α) induced apoptosis by engaging the NF-κB signaling pathway. Knockdown of cIAP1 sensitizes these cells to TNF-α-induced death by activating caspases involved in the apoptotic pathway .

Table: Summary of cIAP1 Biological Activities

Activity Mechanism Context
Ubiquitination of CHOP E3 ligase activity leading to degradation of pro-apoptotic factorsER stress in β-cells
Inhibition of Apoptosis Blocks TNF-α induced apoptosis via NF-κB activationGallbladder cancer
Promotion of Cell Proliferation Enhances cell growth and migration through survival signaling pathwaysVarious cancers
Regulation of Necroptosis Modulates necroptosis by interacting with RIPK1 and caspase pathwaysTNF signaling

Case Study 1: cIAP1 in Pancreatic β-Cells

Research has shown that cIAP1 plays a protective role against ER stress-mediated lipotoxicity in pancreatic β-cells. The study highlights how increased levels of cIAP1 correlate with enhanced cell survival during conditions that typically lead to apoptosis. The mechanism involves the ubiquitination of CHOP, which is critical for maintaining cellular homeostasis under stress .

Case Study 2: cIAP1 in Gallbladder Cancer

In gallbladder cancer tissues, elevated levels of cIAP1 have been associated with enhanced proliferation and resistance to apoptosis. The loss of cIAP1 expression resulted in increased sensitivity to TNF-α induced apoptosis, indicating its role as a potential therapeutic target for overcoming resistance in cancer treatments .

Research Findings on Therapeutic Implications

The development of Smac-mimetic compounds has opened new avenues for targeting IAPs like cIAP1. These compounds can inhibit the E3 ligase activity of cIAPs, leading to enhanced apoptosis in cancer cells when combined with other apoptotic stimuli like TRAIL (TNF-related apoptosis-inducing ligand). Studies indicate that depleting cIAP1 sensitizes tumor cells to TRAIL-induced apoptosis by disrupting survival signaling pathways .

Propriétés

IUPAC Name

tert-butyl N-[(2S)-1-[[(1S)-1-cyclohexyl-2-[(2S)-2-[4-(3-hydroxybenzoyl)-1,3-thiazol-2-yl]pyrrolidin-1-yl]-2-oxoethyl]amino]-1-oxopropan-2-yl]-N-methylcarbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C31H42N4O6S/c1-19(34(5)30(40)41-31(2,3)4)27(38)33-25(20-11-7-6-8-12-20)29(39)35-16-10-15-24(35)28-32-23(18-42-28)26(37)21-13-9-14-22(36)17-21/h9,13-14,17-20,24-25,36H,6-8,10-12,15-16H2,1-5H3,(H,33,38)/t19-,24-,25-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SPXBMEKMIPOEMC-LQGLAIQGSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NC(C1CCCCC1)C(=O)N2CCCC2C3=NC(=CS3)C(=O)C4=CC(=CC=C4)O)N(C)C(=O)OC(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C(=O)N[C@@H](C1CCCCC1)C(=O)N2CCC[C@H]2C3=NC(=CS3)C(=O)C4=CC(=CC=C4)O)N(C)C(=O)OC(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C31H42N4O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

598.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.